(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid
Overview
Description
(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid, also known as DMAPCP, is an organic compound that has been studied extensively for its numerous applications in the scientific research field. It is an α-amino acid derivative that has a unique structure and reactivity, making it a useful tool for the synthesis of various compounds. DMAPCP is a versatile compound that has been used in a variety of laboratory experiments, including protein synthesis, DNA modification, and drug synthesis.
Scientific Research Applications
(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as peptides, nucleotides, and drugs. It has also been used as a catalyst in organic synthesis and as a reagent in the modification of DNA. Additionally, (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid has been used in the study of protein structure and function, as well as in the study of enzyme kinetics.
Mechanism of Action
The mechanism of action of (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid is complex and involves several steps. First, the carboxylic acid group of (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid is activated by the presence of an amine group, allowing the formation of a carbon-nitrogen bond. This bond is then oxidized, resulting in the formation of a carbonyl group. The carbonyl group can then react with a variety of other compounds, such as nucleotides and proteins, leading to the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid are largely unknown. However, it has been shown to have some effects on the activity of enzymes, as well as on the structure and function of proteins. Additionally, (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid has been shown to have some effects on the metabolism of certain drugs, as well as on the regulation of gene expression.
Advantages and Limitations for Lab Experiments
(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, making it a useful tool for the synthesis of various compounds. Additionally, the reaction conditions for the synthesis of (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid are mild, making it a safe and easy to use reagent. However, there are some limitations to using (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid in laboratory experiments. For example, the reaction conditions for the synthesis of (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid are not compatible with all compounds, and the yields of the reaction can be low. Additionally, (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid can be toxic if not handled properly.
Future Directions
There are several potential future directions for the use of (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid. One possibility is to develop more efficient and cost-effective methods for the synthesis of (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid. Additionally, further research could be conducted to explore the biochemical and physiological effects of (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid and to investigate its potential uses in drug synthesis. Additionally, (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid could be used as a tool for the study of enzyme kinetics and protein structure and function. Finally, further research could be conducted to explore the potential of (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid as a reagent for the modification of DNA.
Synthesis Methods
(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid can be synthesized from a variety of starting materials, including α-amino acids, aldehydes, and ketones. The most common synthesis method involves the condensation of a carboxylic acid with an appropriate amine, followed by oxidation of the resulting intermediate. This method allows the synthesis of (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid in a single step with good yields, making it a useful tool for the synthesis of various compounds.
properties
IUPAC Name |
(E)-4-[4-(dimethylamino)anilino]-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-8H,1-2H3,(H,13,15)(H,16,17)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQGKOJJBOYTDX-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{[4-(Dimethylamino)phenyl]carbamoyl}prop-2-enoic acid | |
CAS RN |
6957-55-7 | |
Record name | NSC65911 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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